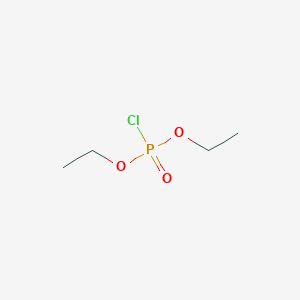
Htsip
Descripción general
Descripción
HT-SIP, or High-Throughput Stable Isotope Probing, is a semi-automated pipeline designed to identify interactions in the hyphosphere of arbuscular mycorrhizal fungi . It is used to study whole microbial communities in situ . In DNA-SIP, active microorganisms that take up an isotopically heavy substrate build heavier DNA, which can be partitioned by density into multiple fractions and sequenced . HT-SIP is designed to support well-replicated, temporally resolved amplicon or metagenomics experiments .
Synthesis Analysis
The HT-SIP pipeline for fractionation, cleanup, and nucleic acid quantification of density gradients requires one-sixth of the hands-on labor compared to manual SIP and allows 16 samples to be processed simultaneously . Automated density fractionation increased the reproducibility of SIP gradients compared to manual fractionation .Molecular Structure Analysis
The molecular structure analysis of HT-SIP involves the use of isotopically heavy substrates. Active microorganisms take up these substrates to build heavier DNA, which can then be partitioned by density into multiple fractions and sequenced .Chemical Reactions Analysis
The chemical reactions involved in HT-SIP are primarily related to the uptake of isotopically heavy substrates by active microorganisms . These substrates are incorporated into the DNA of the microorganisms, resulting in heavier DNA that can be separated by density .Physical And Chemical Properties Analysis
The physical and chemical properties of HT-SIP are primarily related to the use of isotopically heavy substrates and the resulting changes in the density of the DNA of active microorganisms . The use of automated density fractionation increases the reproducibility of SIP gradients .Aplicaciones Científicas De Investigación
Micro- and Nanofluidic Systems
HTS has made significant advances in drug discovery, particularly through the development of micro- and nanofluidic systems. These systems facilitate massively parallel experimentation and miniaturization, offering new avenues in biological research (Hong, Edel, & deMello, 2009).
Impact on Biomedical Research
HTS is increasingly recognized as a vital tool in biomedical research, dispelling earlier concerns about its potential negative impacts on creativity in drug discovery. Its integration as a part of the scientific toolkit has opened new pathways in discovering novel chemotypes (Macarrón et al., 2011).
Drug Design and Toxicological Screening
HTS is a pivotal method in drug design, allowing for the rapid assessment of chemical compounds for biological activity and toxicity. Its integration with analytical techniques like NMR and LC-MS/MS aids in the determination of compound affinity and toxicity, contributing significantly to the efficiency of the drug development process (Szymański, Markowicz, & Mikiciuk-Olasik, 2011).
High Throughput Sequencing in Plant Pest Diagnosis
HTS technologies have revolutionized plant pest research, particularly in plant virus diagnostics. The technology's integration into the phytosanitary framework poses new challenges and opportunities for plant health regulators, emphasizing the need for adapted infrastructures and technical guidelines (Olmos et al., 2018).
Novel Trends in HTS
HTS has evolved to become a crucial source of chemical starting points for drug discovery. There's a growing emphasis on assay quality and the pursuit of more challenging target classes in drug discovery, leveraging advancements in hit validation and screening approaches (Mayr & Bojanic, 2009).
High Temperature Superconductivity (HTS) Research
In physical research, HTS plays a crucial role, particularly in experiments involving low temperature achievement, resistance measurement, and data analysis. These experiments enhance students' experimental skills and critical thinking abilities in scientific research (Guo, 2001).
HTS in Food Microbial Ecology
HTS technologies have significantly advanced the study of food microbial ecology, especially in food fermentations. This includes monitoring microbial dynamics and uncovering the functionality of microbial consortia in food fermentative processes (De Filippis, Parente, & Ercolini, 2016).
Quantitative High-Throughput Screening
Quantitative HTS (qHTS) is a paradigm shift in HTS, offering a more comprehensive way to identify active compounds and understand biochemical pathways. This method significantly reduces false positives and negatives common in traditional HTS, enhancing drug discovery efficiency (Inglese et al., 2006).
HTS Informatics
The surge in HTS data volume and complexity necessitates robust informatics platforms for data mining and decision-making. Effective data analysis and handling are essential for capitalizing on the benefits of HTS in drug discovery (Ling, 2008).
Safety And Hazards
Direcciones Futuras
The future directions of HT-SIP research could involve the further development and refinement of the technique to increase its efficiency and reproducibility . Additionally, HT-SIP could be applied to a wider range of environments and microbial communities to gain further insights into microbial ecology .
Propiedades
IUPAC Name |
(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGCLVHZQJRQJ-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935957 | |
| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Htsip | |
CAS RN |
158628-45-6 | |
| Record name | 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)





![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)


![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
